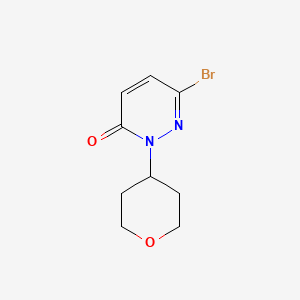![molecular formula C10H6F3N3O2 B2791836 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098138-93-1](/img/structure/B2791836.png)
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a trifluoromethoxy group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, have been synthesized electrochemically . Another compound, 1-trifluoromethoxy-4-(trifluoromethyl)benzene, was synthesized through lithiation .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s reactivity .作用機序
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve the formation of complexes with metal ions, which leads to changes in fluorescence properties. This compound has also been shown to react with hydrogen sulfide gas, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in vitro and in vivo, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde include its high sensitivity and selectivity for metal ions and hydrogen sulfide gas. Additionally, this compound is easy to synthesize and can be used in a variety of applications. The limitations of this compound include its limited solubility in water and its potential to form aggregates.
将来の方向性
There are several future directions for the research on 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another potential direction is the synthesis of this compound derivatives with improved solubility and selectivity. Additionally, this compound could be used in the development of novel sensors for the detection of other gases, such as carbon monoxide and nitrogen dioxide.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool in the development of fluorescent probes and sensors. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde can be synthesized using different methods, including the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl glyoxylate, followed by the addition of sodium azide and acidic workup. Another method involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate, followed by the addition of sodium azide and acidic workup.
科学的研究の応用
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been used in the development of fluorescent probes for the detection of metal ions, such as copper and zinc. This compound has also been used in the development of sensors for the detection of hydrogen sulfide gas. Additionally, this compound has been used in the synthesis of novel triazole-based compounds with potential anticancer activity.
Safety and Hazards
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)18-9-3-1-8(2-4-9)16-5-7(6-17)14-15-16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIWQTRZVIHVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
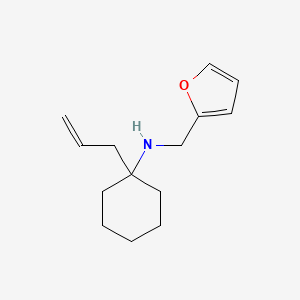
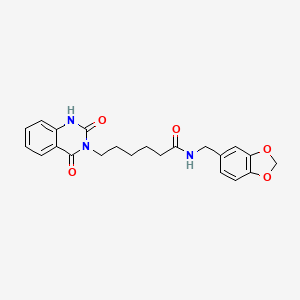
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)
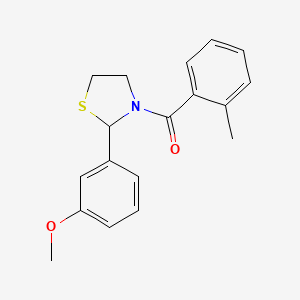

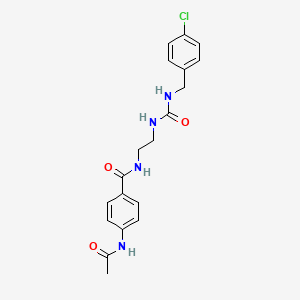
![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)
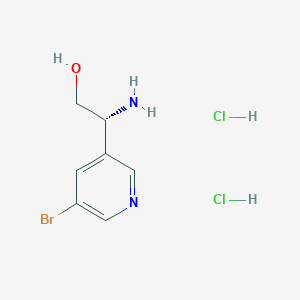
![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)

